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Executive Summary
Pozdeutinurad (also known as AR882) is a potent and selective inhibitor of the Urate

Transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the

kidneys.[1][2][3][4] By selectively blocking URAT1, pozdeutinurad promotes the excretion of

uric acid, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action positions

pozdeutinurad as a promising therapeutic agent for the management of hyperuricemia and its

clinical manifestation, gout. Currently in late-stage clinical development, pozdeutinurad has

demonstrated significant efficacy in reducing sUA levels and resolving tophi in patients with

gout, both as a monotherapy and in combination with existing treatments. This technical guide

provides a comprehensive overview of the core mechanism of action of pozdeutinurad,

supported by quantitative data, detailed experimental protocols, and visual representations of

its pharmacological activity.

Core Mechanism of Action: Selective URAT1
Inhibition
The primary mechanism of action of pozdeutinurad is the selective inhibition of the URAT1

transporter, which is encoded by the SLC22A12 gene. URAT1 is predominantly located on the

apical membrane of the proximal tubule cells in the kidneys and is responsible for the majority

of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15554382?utm_src=pdf-interest
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-urat1-inhibitor-with-a-favorable-pharmacological-pharmacokinetic-and-toxicity-profile/
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-uric-acid-lowering-agent-acting-through-inhibition-of-uric-acid-reuptake-shows-excellent-pharmacokinetics-and-pharmacodynamics-in-a-phase-1-clinical-trial/
https://arthrosi.com/publications/
https://acrabstracts.org/abstract/efficacy-of-pozdeutinurad-ar882-in-treatment-naive-and-suboptimally-treated-gouty-arthritis-with-tophi/
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-urat1-inhibitor-with-a-favorable-pharmacological-pharmacokinetic-and-toxicity-profile/
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pozdeutinurad binds to the URAT1 transporter, effectively blocking the passage of uric acid.

This inhibition of reabsorption leads to an increase in the fractional excretion of uric acid in the

urine and a subsequent reduction in sUA levels. Preclinical studies have demonstrated the high

potency of pozdeutinurad against human URAT1, with a reported half-maximal inhibitory

concentration (IC50) of 67 nM.

Selectivity Profile
A key feature of pozdeutinurad is its high selectivity for URAT1 over other renal transporters.

This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions.

While comprehensive data on its activity against all other transporters is not fully available,

preclinical studies have shown that pozdeutinurad is significantly more selective for URAT1

compared to the organic anion transporter 4 (OAT4), with an IC50 of 2.89 µM against OAT4.

Drug-drug interaction evaluations in preclinical models with major renal transporters such as P-

glycoprotein, OAT1, OAT3, and organic cation transporter 2 (OCT2) have indicated a favorable

profile.

Quantitative Data
The efficacy of pozdeutinurad in lowering serum uric acid has been evaluated in multiple

clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of Pozdeutinurad and
Comparator Compounds

Compound Target IC50 (nM)

Pozdeutinurad (AR882) URAT1 67

OAT4 2890

Lesinurad URAT1 7300

Benzbromarone URAT1 196

Table 2: Phase 1 Clinical Trial - Single Ascending Dose
in Healthy Volunteers
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Dose Mean sUA Reduction from Baseline at 24h

15 mg -5.8%

50 mg -42.4% (P<0.001 vs placebo)

100 mg -58.4% (P<0.001 vs placebo)

Pooled Placebo +2.0%

Table 3: Phase 2a Clinical Trial in Gout Patients
Treatment

Percentage of Patients
Achieving sUA <5 mg/dL

Percentage of Patients
Achieving sUA <4 mg/dL

Pozdeutinurad 50 mg 93% -

Pozdeutinurad 75 mg - 88%

Allopurinol 300 mg 11% 0%

Febuxostat 40 mg 33% 0%

Table 4: Long-Term Efficacy in Tophaceous Gout (Phase
2 Extension Study)

Treatment
Group

Median sUA
at Month 3
(mg/dL)

Median sUA
at Month 12
(mg/dL)

Median sUA
at Month 18
(mg/dL)

% Patients
with sUA <6
mg/dL at
Month 18

% Patients
with sUA <5
mg/dL at
Month 18

Pozdeutinura

d 75 mg

alone

4.6 (from 9.2

baseline)
3.9 4.3 83% 83%

Allopurinol +

Pozdeutinura

d 75 mg

- -
4.3 (from 5.9

at Month 6)
78% 56%

Experimental Protocols
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In Vitro URAT1 Inhibition Assay
The potency of pozdeutinurad against URAT1 was determined using a cell-based assay with

Madin-Darby Canine Kidney (MDCKII) cells engineered to express human URAT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of pozdeutinurad on

URAT1-mediated uric acid uptake.

Methodology:

Cell Culture: MDCKII cells stably expressing human URAT1 are cultured in appropriate

media and seeded into multi-well plates.

Compound Preparation: Pozdeutinurad is dissolved in a suitable solvent (e.g., DMSO) and

serially diluted to a range of concentrations.

Assay Procedure:

The cell monolayers are washed with a pre-warmed buffer.

Cells are pre-incubated with the various concentrations of pozdeutinurad or vehicle

control for a defined period.

The uptake reaction is initiated by adding [¹⁴C]-labeled uric acid to the wells.

After a specific incubation time at 37°C, the uptake is stopped by rapidly washing the cells

with ice-cold buffer to remove extracellular radiolabeled uric acid.

Quantification:

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The percentage of inhibition of uric acid uptake at each concentration of pozdeutinurad is

calculated relative to the vehicle control.

Data Analysis: The IC50 value is determined by fitting the concentration-response data to a

sigmoidal dose-response curve.
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Caption: Pozdeutinurad selectively inhibits the URAT1 transporter, blocking uric acid

reabsorption.

Experimental Workflow for Characterizing a Novel
URAT1 Inhibitor
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Caption: A generalized workflow for the discovery and development of a URAT1 inhibitor like

pozdeutinurad.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-custom-synthesis
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-urat1-inhibitor-with-a-favorable-pharmacological-pharmacokinetic-and-toxicity-profile/
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-urat1-inhibitor-with-a-favorable-pharmacological-pharmacokinetic-and-toxicity-profile/
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-uric-acid-lowering-agent-acting-through-inhibition-of-uric-acid-reuptake-shows-excellent-pharmacokinetics-and-pharmacodynamics-in-a-phase-1-clinical-trial/
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-uric-acid-lowering-agent-acting-through-inhibition-of-uric-acid-reuptake-shows-excellent-pharmacokinetics-and-pharmacodynamics-in-a-phase-1-clinical-trial/
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-uric-acid-lowering-agent-acting-through-inhibition-of-uric-acid-reuptake-shows-excellent-pharmacokinetics-and-pharmacodynamics-in-a-phase-1-clinical-trial/
https://arthrosi.com/publications/
https://acrabstracts.org/abstract/efficacy-of-pozdeutinurad-ar882-in-treatment-naive-and-suboptimally-treated-gouty-arthritis-with-tophi/
https://acrabstracts.org/abstract/efficacy-of-pozdeutinurad-ar882-in-treatment-naive-and-suboptimally-treated-gouty-arthritis-with-tophi/
https://www.benchchem.com/product/b15554382#pozdeutinurad-mechanism-of-action
https://www.benchchem.com/product/b15554382#pozdeutinurad-mechanism-of-action
https://www.benchchem.com/product/b15554382#pozdeutinurad-mechanism-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

